molecular formula C16H21F3N2O2S B6446498 N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640954-14-7

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446498
CAS No.: 2640954-14-7
M. Wt: 362.4 g/mol
InChI Key: BTWFHOIZIPUYJQ-UHFFFAOYSA-N
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Description

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Mechanism of Action

Target of Action

The primary target of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and metastasis of tumors.

Mode of Action

This compound interacts with its target, the VEGFR, by inhibiting its activity . It is suggested that this compound is a promising scaffold for the development of novel protein kinase inhibitors which are able to target the inactive conformation of VEGFR . This inhibition disrupts the signaling pathways mediated by VEGFR, leading to a decrease in angiogenesis.

Biochemical Pathways

The inhibition of VEGFR affects the downstream signaling pathways involved in cell proliferation and survival. Specifically, it can disrupt the PI3K/Akt and the MAPK pathways, which are critical for cell growth, survival, and angiogenesis .

Pharmacokinetics

The compound’s molecular weight, as indicated by the related compound piperazine, 1- [3- (trifluoromethyl)phenyl]-, is 2302295 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The primary result of the action of this compound is the inhibition of angiogenesis due to the disruption of VEGFR signaling . This can lead to a decrease in tumor growth and metastasis, making it a potential candidate for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Cyclopropanesulfonamide Group: The final step involves the formation of the cyclopropanesulfonamide group through a sulfonamide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide: shares similarities with other piperidine-based compounds and sulfonamides.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups.

    Cyclopropanesulfonamide derivatives: Compounds with similar cyclopropanesulfonamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the piperidine and cyclopropanesulfonamide groups provide specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-3-12(9-13)10-21-8-2-5-14(11-21)20-24(22,23)15-6-7-15/h1,3-4,9,14-15,20H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWFHOIZIPUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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